molecular formula C12H17ClN2 B2837880 4-(1H-indol-3-yl)butylazanium chloride CAS No. 18237-16-6

4-(1H-indol-3-yl)butylazanium chloride

Cat. No.: B2837880
CAS No.: 18237-16-6
M. Wt: 224.73
InChI Key: AHHHOBNHYBEDSQ-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)butylazanium chloride is an indole-derived quaternary ammonium salt of interest in medicinal chemistry and pharmaceutical research. The indole nucleus is a privileged scaffold in drug discovery, found in numerous biologically active compounds and therapeutic agents . This compound features a positively charged ammonium moiety linked to the 3-position of the 1H-indole ring via a butyl chain, a structure analogous to other investigated indole-ammonium salts such as 1H-indol-3-ylmethyl(dimethyl)azanium chloride and N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride . Primary research applications for this class of compounds are in the development of novel anticancer and antimicrobial agents. Indole hybrids have demonstrated significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HCC), breast cancer (MCF-7), and colon cancer (HCT116) . The mechanism of action for some potent indole derivatives involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptotic cell death . Furthermore, indole-based compounds are increasingly investigated for their antibacterial properties, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Some analogues also show potential in inhibiting bacterial biofilm formation, a key factor in antibiotic resistance . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a standard in biological assays. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-indol-3-yl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12;/h1-2,6-7,9,14H,3-5,8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHHOBNHYBEDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939579
Record name 4-(1H-Indol-3-yl)butan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18237-16-6
Record name 4-(1H-Indol-3-yl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-indol-3-yl)butan-1-amine hydrochloride
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Synthetic Methodologies for 4 1h Indol 3 Yl Butylazanium Chloride and Its Derivatives

Strategies for the Elaboration of the 4-(1H-indol-3-yl)butylamine Backbone

The creation of the core 4-(1H-indol-3-yl)butylamine structure is the foundational step upon which all subsequent derivatizations are built. This process typically involves either building the butylamine (B146782) chain onto a pre-existing indole (B1671886) ring or constructing the indole ring itself from a precursor already containing the necessary carbon chain.

Synthesis of Indole-3-butylamine Scaffolds

The synthesis of the indole-3-butylamine scaffold can be achieved through several established chemical routes. A common strategy involves the reduction of a carbonyl group at the end of the butyl chain attached to the indole C3 position.

One prevalent method starts with 4-(1H-indol-3-yl)butanoic acid. This acid can be converted to the corresponding amide, 4-(1H-indol-3-yl)butanamide, by reacting it with 1,1'-carbonyldiimidazole (B1668759) followed by treatment with ammonia. chemicalbook.com The resulting amide can then be reduced to the primary amine, 4-(1H-indol-3-yl)butylamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net

Alternatively, the synthesis can begin with the indole nucleus and build the side chain. The Friedel-Crafts acylation of indole with succinyl chloride can produce a keto acid, which can then be reduced to indole-3-butyric acid via methods like the Clemmensen reduction. quora.com This acid then serves as the precursor for the amine synthesis as described above.

Another approach is the Fischer indole synthesis, which can construct the indole ring itself. This method involves the reaction of a phenylhydrazine (B124118) with a suitable ketone, in this case, a ketone that already contains the four-carbon chain with a protected amine function. Cyclization under acidic conditions yields the desired indole-3-butylamine scaffold. orientjchem.org

Approaches to the Azanium Salt Formation

The conversion of the primary amine, 4-(1H-indol-3-yl)butylamine, into its corresponding azanium salt is a fundamental acid-base reaction. Azanium salts, also known as ammonium (B1175870) salts, are formed when the lone pair of electrons on the nitrogen atom of the amine accepts a proton from an acid. physicsandmathstutor.com

To form 4-(1H-indol-3-yl)butylazanium chloride, the synthesized 4-(1H-indol-3-yl)butylamine is treated with hydrochloric acid (HCl). The amine acts as a Brønsted-Lowry base, and the HCl acts as the acid. The reaction typically proceeds rapidly in a suitable solvent. This acid-base neutralization results in the formation of the ammonium cation and the chloride anion, which together constitute the ionic salt. acs.org The formation of the salt is often used to improve the compound's stability and solubility in aqueous solutions.

Functionalization and Derivatization Strategies

Once the this compound backbone is synthesized, a wide variety of derivatives can be prepared by modifying different parts of the molecule. These modifications can be made to the indole moiety, the butylazanium chain, or by exploring a broader range of substituted indolylalkylamines.

Modifications on the Indole Moiety

The indole ring is a versatile scaffold that allows for functionalization at several positions, including the nitrogen atom (N1), the C2 position, and various positions on the benzene (B151609) ring. frontiersin.org

N1-Alkylation: Functionalization at the N–H position of the indole is a common strategy, though it can be challenging due to the greater nucleophilicity of the C3 position. nih.govmdpi.com Various methods have been developed to achieve selective N-alkylation, including using a strong base to form the indole anion followed by reaction with an alkylating agent. google.com Copper-catalyzed methods have also been employed for the N-alkylation of indoles using reagents like N-tosylhydrazones. rsc.org

C2-Alkylation: While the C3 position is the most nucleophilic, methods exist for the selective functionalization of the C2 position. nih.gov Iridium-catalyzed C–H bond alkylation can selectively introduce alkyl groups at the C2 position of N-substituted indoles. acs.org Acid-catalyzed methods have also been developed to afford 2,3-disubstituted indoles. frontiersin.org

Benzene Ring Substitution: The benzene portion of the indole ring can be substituted with a variety of functional groups. For instance, derivatives with substituents such as trifluoromethyl, tert-butyl ester, or chloro groups at positions like C5 and C6 have been synthesized. nih.gov These modifications are often introduced by starting with an already substituted indole precursor before the elaboration of the butylamine side chain.

PositionModification TypeExample Reagents/CatalystsReference
N1AlkylationStrong base + Alkyl halide; CuI/tri(p-tolyl)phosphine google.comrsc.org
C2AlkylationCationic Iridium catalyst; HI frontiersin.orgacs.org
C3AlkylationB(C6F5)3 catalyst with amine alkylating agents acs.org
C5SubstitutionStarting with 5-substituted indoles (e.g., 5-methoxy, 5-carboxamide) nih.gov
C6SubstitutionStarting with 6-substituted indoles (e.g., 6-chloro, 6-trifluoromethyl) nih.gov

Substitutions on the Butylazanium Chain

Modifications to the butylazanium chain itself offer another avenue for creating derivatives. These substitutions can be introduced during the synthesis of the backbone. For example, starting with a substituted 4-indolylbutanoic acid derivative would lead to a substituted butylamine chain. While direct modification of the unsubstituted chain is less common, it is synthetically plausible. Strategies could involve the use of α-substituted building blocks during the initial synthesis to introduce functionality at specific positions along the four-carbon linker. mdpi.com

Exploration of Substituted Indolylalkylamines

A broader exploration of substituted indolylalkylamines reveals the extensive possibilities for derivatization. Research into related compounds provides a blueprint for potential modifications to the 4-(1H-indol-3-yl)butylamine structure. A prominent example is the synthesis of a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines. nih.gov In these compounds, the primary amine is replaced with a substituted piperazine (B1678402) ring, and further modifications are made to both the indole ring (at the C5 position) and the aryl group of the piperazine.

These complex derivatives are synthesized by reacting an appropriate (1H-indol-3-yl)alkyl halide or methanesulfonate (B1217627) with a mono-substituted piperazine. researchgate.net This modular approach allows for the combination of different substituted indole precursors with a variety of substituted piperazines, leading to a large library of compounds.

Examples of Substituted Indolylbutylamine Derivatives
Base StructureIndole Substituent (R)Terminal Amine Substituent (R')Reference
1-[4-(Indol-3-yl)butyl]-4-arylpiperazine5-Carboxamide4-Carbamoylphenyl nih.gov
1-[4-(Indol-3-yl)butyl]-4-arylpiperazine5-Carboxamide4-Methoxyphenyl nih.gov
4-[4-(1H-indol-3-yl)butyl]piperazineHVarious heterocyclic and aliphatic groups researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Indolylalkylamine Research

Advanced Spectroscopic Methods for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. For 4-(1H-indol-3-yl)butylazanium chloride, NMR is crucial for confirming the presence and connectivity of the indole (B1671886) ring and the butylamine (B146782) side chain.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the indole nucleus, the N-H protons of the indole and the ammonium (B1175870) group, and the aliphatic protons of the butyl chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. The integration of the signals confirms the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Based on data from structurally similar compounds like methyl 4-(1H-indol-3-yl)butanoate, the expected ¹H NMR chemical shifts for this compound in a solvent like DMSO-d₆ are presented below. researchgate.net The presence of the positively charged azanium group is expected to cause a downfield shift for the protons on the adjacent carbons of the butyl chain.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Indole N-H~10.8Singlet (broad)Exchangeable proton.
Indole Aromatic C-H6.9 - 7.6MultipletsComplex signals for the 5 aromatic protons of the indole ring.
Indole C2-H~7.2Singlet or DoubletProton on the carbon adjacent to the indole nitrogen.
Butyl C1-H₂~2.7TripletAdjacent to the indole ring.
Butyl C4-H₂~2.9TripletAdjacent to the azanium group, shifted downfield.
Butyl C2-H₂ & C3-H₂1.5 - 1.8MultipletsOverlapping signals for the central methylene (B1212753) groups.
Azanium N-H₃~8.0Singlet (broad)Exchangeable protons of the ammonium group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

Drawing from spectral data of related indolebutanoic acid derivatives, the predicted ¹³C NMR chemical shifts for this compound are outlined in the following table. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Indole C=C (Aromatic)111 - 136Multiple signals for the 8 carbons of the indole ring.
Indole C3~114Carbon at the point of attachment of the butyl chain.
Indole C2~123Carbon adjacent to the indole nitrogen.
Butyl C1~25Carbon attached to the indole ring.
Butyl C2~28
Butyl C3~27
Butyl C4~39Carbon attached to the azanium group, shifted downfield.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, MS can confirm the molecular formula and provide evidence for the presence of the indole and butylamine moieties.

In a typical electron ionization (EI) mass spectrum, the molecule is fragmented, and the resulting charged fragments are detected. The molecular ion peak ([M]⁺) would correspond to the free base, 4-(1H-indol-3-yl)butan-1-amine. A prominent fragment would be the indolylic carbocation, resulting from the cleavage of the bond between the first and second carbons of the butyl chain, which is a characteristic fragmentation pattern for such compounds.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 4-(1H-indol-3-yl)butan-1-amine (the free base)

m/z (mass-to-charge ratio) Proposed Fragment Identity Significance
188[M]⁺ (Molecular Ion)Confirms the molecular weight of the free base.
130[C₉H₈N]⁺Indolylmethyl cation, a very stable and characteristic fragment.
58[C₃H₈N]⁺Butylamine fragment resulting from cleavage beta to the indole ring.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the indole and the ammonium group, C-H bonds of the aromatic ring and the aliphatic chain, and C=C bonds of the aromatic system.

Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
N-H Stretch3200 - 3400Indole N-H
N-H Stretch (broad)2800 - 3200Ammonium (R-NH₃⁺)
C-H Stretch (aromatic)3000 - 3100Indole C-H
C-H Stretch (aliphatic)2850 - 2960Butyl chain C-H
C=C Stretch (aromatic)1450 - 1600Indole ring
N-H Bend1500 - 1650Ammonium (R-NH₃⁺)

Chromatographic and Separation Methodologies for Purity Assessment

Chromatographic techniques are essential for the separation and purification of compounds and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

For a salt like this compound, HPLC is the more suitable method for purity analysis. A reversed-phase HPLC method would typically be used, with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is usually performed using a UV detector, set to a wavelength where the indole chromophore absorbs strongly (around 220 nm and 280 nm).

The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. The presence of any impurities would be indicated by additional peaks at different retention times.

Application in Elucidating Complex Derivatives and Reaction Outcomes

The spectroscopic and chromatographic techniques described above are not only crucial for the characterization of the parent compound but are also vital for elucidating the structures of more complex derivatives and for confirming the outcomes of chemical reactions. For instance, if this compound were to be used as a starting material in a synthetic transformation, these analytical methods would be employed to confirm that the desired product has been formed and to characterize its structure.

For example, in the synthesis of N-substituted derivatives of the primary amine, ¹H NMR would show the disappearance of the N-H₃ signal and the appearance of new signals corresponding to the added substituent. Mass spectrometry would show a corresponding increase in the molecular weight. Similarly, if the indole nitrogen were to be alkylated, changes in the NMR spectrum, particularly the disappearance of the indole N-H proton signal and the appearance of signals for the new alkyl group, would confirm the reaction's success. Chromatographic methods would be used to separate the desired product from any unreacted starting materials or byproducts, ensuring the purity of the final compound.

Computational and Theoretical Investigations of 4 1h Indol 3 Yl Butylazanium Chloride and Analogues

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are powerful tools for investigating the electronic properties of molecules. By solving approximations of the Schrödinger equation, these techniques can determine electron distribution, orbital energies, and electrostatic potential, which are crucial for predicting chemical reactivity and intermolecular interactions.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including a wide range of indole (B1671886) derivatives. This approach is favored for its balance of computational cost and accuracy. DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine various thermochemical properties such as heats of formation. mdpi.com

Table 1: Representative Applications of DFT in Indole Derivative Studies

Application Description Relevant DFT Functional/Basis Set
Geometry Optimization Determination of the lowest energy molecular structure. B3LYP/6-31G(d,p)
Vibrational Analysis Calculation of vibrational frequencies to compare with experimental IR and Raman spectra. B3LYP/6-311+G(d,p)
Electronic Properties Calculation of dipole moment, polarizability, and other electronic descriptors. M06/6-311++G(d,p)

| Reactivity Analysis | Determination of chemical hardness, softness, and electrophilicity index. | B3LYP/6-31G(d,p) |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's electronic behavior.

For indole derivatives, FMO analysis, typically performed using data from DFT calculations, reveals important information about their reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. In 4-(1H-indol-3-yl)butylazanium chloride, the indole ring typically constitutes the main component of the HOMO, indicating its role as the primary site for electrophilic attack. The LUMO is often distributed across the entire molecule, including the side chain.

Table 2: Conceptual Data from FMO Analysis of an Indole Analogue

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5
Energy Gap (ΔE) ELUMO - EHOMO 4.5 to 5.5
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -3.0 to -4.0

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactive sites. An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. Neutral regions are usually colored green. For indole derivatives, MEP maps often show a negative potential around the pyrrole (B145914) part of the indole ring, particularly near the nitrogen atom, highlighting its nucleophilic character. nih.gov In this compound, the positively charged azanium group (-NH3+) on the side chain would be a prominent region of high positive potential, indicating its susceptibility to interaction with nucleophiles or negatively charged species. rsc.orgresearchgate.netuni-muenchen.de

Conformational Analysis and Dynamics

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

The butylazanium side chain of this compound possesses several rotatable single bonds, leading to a multitude of possible conformations (rotational isomers or conformers). Understanding the relative stability of these conformers is crucial. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles.

Computational methods, particularly DFT, are used to perform relaxed PES scans. researchgate.netscispace.comresearchgate.net In this procedure, specific dihedral angles along the side chain are systematically rotated, and at each step, the energy of the molecule is minimized with respect to all other geometric parameters. This process generates an energy profile that reveals the low-energy (stable) conformations and the energy barriers that separate them. nih.gov For the analogous molecule tryptamine (B22526), a detailed 3-D potential energy surface has been developed using DFT, revealing multiple stable conformers populated at physiological temperatures. caltech.edu A similar analysis for the butyl chain would identify various staggered conformations (gauche and anti) as energy minima and eclipsed conformations as transition states on the energy landscape.

The relative energies of different conformers are determined by a balance of stabilizing and destabilizing intramolecular interactions. In this compound, several key non-covalent interactions are responsible for stabilizing specific folded conformations.

One of the most significant is the cation-π interaction . This is a strong, non-covalent force between the positively charged azanium (-NH3+) group and the electron-rich π-system of the indole ring. nih.govnih.govresearchgate.net Computational studies have shown that this interaction can contribute significantly to molecular stability, often by several kcal/mol. rsc.orgrsc.org This interaction would favor conformations where the butyl chain folds back, bringing the cationic head into close proximity with the face of the indole ring.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide valuable insights into the interactions between a ligand, such as this compound, and its potential biological targets at an atomic level. These methods are instrumental in predicting the binding affinity, identifying key interacting residues, and assessing the stability of the resulting ligand-receptor complex. For indolealkylamines, a class of compounds to which this compound belongs, these computational approaches have been widely used to explore their interactions with various G protein-coupled receptors (GPCRs), particularly the serotonin (B10506) (5-HT) receptors. nih.govnih.gov

Computational studies on tryptamine and its analogues, which share the core indolealkylamine scaffold with this compound, have consistently identified serotonin receptors as primary biological targets. nih.govherbmedpharmacol.com The binding site for these ligands is typically located within a deep orthosteric pocket formed by the transmembrane (TM) helices of the receptor, specifically TM3, TM5, TM6, and TM7. nih.govherbmedpharmacol.com

The binding of this compound within this pocket is predicted to be governed by a series of specific molecular interactions. The positively charged azanium group is crucial for forming a strong electrostatic interaction, or salt bridge, with a highly conserved aspartate residue in TM3 (Asp116 in 5-HT1A). unimore.it This interaction is considered a primary anchor for many aminergic GPCR ligands. unimore.it

Beyond this key electrostatic interaction, the stability of the ligand-receptor complex is further enhanced by other forces:

Hydrogen Bonding: The indole moiety's N-H group can act as a hydrogen bond donor, potentially interacting with serine residues in TM5.

Aromatic and Hydrophobic Interactions: The indole ring itself fits into a hydrophobic cavity, where it can form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine and tryptophan in TM6. mdpi.com These interactions are vital for the proper orientation and stabilization of the ligand within the binding site. mdpi.com

Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, are employed to assess the conformational stability of the ligand-receptor complex. For tryptamine analogues, these simulations reveal that the initial docked pose is often maintained throughout the simulation, indicating a stable binding mode. The simulations can also highlight the role of specific residues in maintaining the stability of the complex. For instance, studies on 5-HT2A receptors have shown that interactions with residues on TM5 (such as Ser5.43 and Ser5.46) and the "toggle switch" residue Trp6.48 on TM6 are critical for stabilizing the active state of the receptor upon agonist binding. mdpi.comnih.gov The stability of the complex is a key determinant of the ligand's potential efficacy and potency.

The following table provides a representative summary of the types of interactions and key amino acid residues that are likely involved in the binding of a tryptamine analogue, such as 4-(1H-indol-3-yl)butylazanium, to a serotonin receptor, based on computational studies of similar ligands with the 5-HT1A receptor.

ReceptorLigand MoietyInteracting Residue (TM Helix)Interaction TypePredicted Role in Binding
5-HT1A Receptor (Homology Model)Azanium Group (-NH3+)Aspartate (TM3)Electrostatic (Salt Bridge)Primary anchoring of the ligand.
Indole N-HSerine (TM5)Hydrogen BondOrientation and stabilization.
Indole RingPhenylalanine (TM6)π-π StackingStabilization of the aromatic core.
Valine, Isoleucine (TM3, TM5)HydrophobicEnhancing binding affinity.

Investigation of Molecular Interactions and Receptor Binding Profiles of Indolylbutylamines

Interactions with Serotonin (B10506) Receptors (5-HT Receptors)

The indolylbutylamine scaffold is a significant pharmacophore that demonstrates notable interactions with the serotonergic system. Research into derivatives of this structure has revealed high affinity and selectivity for various serotonin (5-HT) receptor subtypes, establishing these compounds as valuable tools for studying mood disorders and other neurological conditions. nih.gov The interaction is largely governed by the core structure, which combines an indole-alkyl-amine element with other moieties to modulate binding affinity and functional activity at specific 5-HT receptors. nih.govnih.gov

Derivatives of the 4-(1H-indol-3-yl)butylamine structure have been extensively profiled for their binding affinities at several 5-HT receptor subtypes. The 5-HT1A receptor, in particular, has been a primary target of investigation. Studies on a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines showed that these compounds possess high affinity for the 5-HT1A receptor. nih.gov For instance, specific analogs exhibit nanomolar and even sub-nanomolar affinity, with IC50 values as low as 0.09 nM. nih.gov The introduction of substituents on the indole (B1671886) ring, such as a carboxamide group, has been shown to maintain or enhance this high affinity. nih.gov

While much of the research has centered on the 5-HT1A subtype, the broader class of indole alkaloids has been evaluated across other serotonin receptors, indicating a potential for interaction with subtypes like 5-HT2A. researchgate.netnih.gov The affinity for these other receptors can be modulated by structural modifications to the core indolylbutylamine skeleton.

Binding Affinities of Selected Indolylbutylamine Derivatives at 5-HT Receptors
CompoundReceptor SubtypeBinding Affinity (IC50)Source
3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide5-HT1A0.09 nM nih.gov
3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide5-HT1A0.9 nM nih.gov

Functional assays have been employed to elucidate the mechanistic action of indolylbutylamines at 5-HT receptors. For the 5-HT1A receptor, these compounds predominantly act as potent agonists. nih.gov The agonistic activity was confirmed through in vivo assessments, such as the ultrasonic vocalization test in rats, a model used to screen for anxiolytic and antidepressant potential. nih.gov Furthermore, GTPγS binding assays, which measure G-protein activation upon receptor stimulation, have quantitatively confirmed the agonist properties of these molecules. For example, 3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide was identified as a highly selective 5-HT1A receptor agonist with an ED50 of 4.7 nM in such assays. nih.gov In contrast, other studies have investigated 5-HT3 receptor antagonists, suggesting that modifications to the indole core can produce antagonist activity at different 5-HT receptor subtypes. mdpi.comnih.gov The specific functional outcome—agonist versus antagonist activity—is highly dependent on the molecular structure of the compound and the receptor subtype .

Interactions with Dopamine (B1211576) Receptors

Beyond the serotonergic system, indolylbutylamines have been shown to interact with dopamine receptors. This dual-target capability is of significant interest in the development of treatments for complex neuropsychiatric disorders like schizophrenia, where both serotonin and dopamine pathways are implicated. nih.govnih.gov

The interaction of indolylbutylamines with D2-like dopamine receptors (D2, D3, and D4) has been a key area of investigation. Receptor binding studies have confirmed that certain indolyl-3-butylamine derivatives possess a high affinity for D2 receptors. nih.gov However, this affinity can be intentionally modulated to enhance selectivity for serotonin receptors. For example, the addition of para-substituted arylpiperazine groups to the indolylbutylamine structure has been shown to decrease binding at D2 receptors, thereby increasing the compound's selectivity for the 5-HT1A receptor. nih.gov

Specific derivatives have been synthesized to optimize this selectivity. While one potent 5-HT1A agonist, 3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide, retained a moderate affinity for D2 receptors with an IC50 of 140 nM, another derivative showed significantly reduced D2 affinity (IC50 > 850 nM), highlighting its high selectivity for the 5-HT1A receptor. nih.gov Functional studies suggest that at supersensitive striatal dopamine receptors, some indolylbutylamines can enhance the coupling of the receptor with its associated guanine (B1146940) nucleotide regulatory protein. nih.gov This indicates a complex modulatory role at the D2 receptor that may differ from simple agonism or antagonism. nih.gov

Binding Affinities of Selected Indolylbutylamine Derivatives at D2 Receptors
CompoundReceptor SubtypeBinding Affinity (IC50)Source
3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamideD2140 nM nih.gov
3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamideD2> 850 nM nih.gov

Enzyme Interaction and Inhibition Studies

The biological activity of indolylbutylamines extends to interactions with enzymes, including those involved in epigenetic regulation. This suggests a broader therapeutic potential for this class of compounds beyond receptor modulation.

Structural analogs of 4-(1H-indol-3-yl)butylamine have been identified as potent inhibitors of Histone Deacetylases (HDACs). nih.gov By introducing a hydroxamic acid group to the structure of indolebutyric acid, a related molecule, a potent HDAC inhibitor known as IBHA was created. nih.gov This derivative exhibited potent inhibitory activity against HDAC2 and HDAC3, with IC50 values of 0.32 µM and 0.14 µM, respectively. nih.gov

Molecular docking studies have provided insight into the inhibition mechanism. These studies reveal that the indole-derived molecule can bind to the active site of human HDAC2 and HDAC3. nih.gov The binding is stabilized by strong hydrogen-bond interactions and hydrophobic interactions within the enzyme's active site. nih.gov The mechanism of action for HDAC inhibitors typically involves the zinc-binding group of the inhibitor chelating the zinc ion within the catalytic domain of the HDAC enzyme, which blocks substrate access and represses the deacetylase activity. nih.gov Pharmacophore mapping has further confirmed that the properties of these indole derivatives match the receptor-based pharmacophore model for HDAC3, supporting their role as effective inhibitors. nih.gov

HDAC Inhibitory Activity of an Indolebutyric Acid Derivative (IBHA)
EnzymeInhibitory Concentration (IC50)Source
HDAC20.32 ± 0.02 µM nih.gov
HDAC30.14 ± 0.01 µM nih.gov

Other Enzyme Target Modulations (e.g., Tryptophanyl-tRNA Synthetase, Carbonic Anhydrase)

Indole-containing molecules have been identified as modulators of various enzymatic systems, including tryptophanyl-tRNA synthetase and carbonic anhydrases.

Tryptophanyl-tRNA Synthetase (TrpRS)

Tryptophanyl-tRNA synthetase is a crucial enzyme responsible for the acylation of tRNA with tryptophan, an essential step in protein biosynthesis. wikipedia.org Its inhibition can lead to the disruption of bacterial growth, making it an attractive target for the development of novel antibacterial agents. The natural product indolmycin (B1671932), an indole-containing antibiotic, is a known inhibitor of TrpRS. nih.govnih.gov Research into synthetic indole derivatives has been pursued to develop new TrpRS inhibitors with improved properties.

Studies on indolmycin and its derivatives have shown that the indole moiety plays a critical role in binding to the active site of TrpRS. nih.govresearchgate.net These compounds act as competitive inhibitors of tryptophan, binding to the same site on the enzyme. The structural similarities between the indole core of these inhibitors and the natural substrate tryptophan are key to their inhibitory activity. While specific studies on 4-(1H-indol-3-yl)butylazanium chloride are not prevalent, the presence of the indole group suggests a potential for interaction with the tryptophan-binding site of TrpRS. Further research would be necessary to determine if the butylazanium side chain confers any inhibitory or activating properties.

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their modulation has therapeutic implications. nih.gov Interestingly, while many drug discovery efforts focus on CA inhibitors, there is also growing interest in CA activators (CAAs) for potential therapeutic applications, such as in cognitive enhancement. unifi.itnih.gov

Recent studies have demonstrated that certain indole-based derivatives can act as activators of various human carbonic anhydrase (hCA) isoforms. nih.govunifi.itresearchgate.net A study on a series of indole-based compounds revealed that they can act as micromolar activators of hCA I, II, VA, and VII, with some selectivity towards the brain-associated hCA VII. unifi.itnih.govresearchgate.net The proposed mechanism of activation involves the participation of the activator molecule in the proton transfer step of the catalytic cycle. The general structure-activity relationship (SAR) for these indole-based CAAs suggests that a proton-shuttling group attached to the indole scaffold via a flexible linker is beneficial for activity. unifi.it

The table below summarizes the activation data for a selection of indole derivatives on different hCA isoforms.

CompoundhCA I (KA, μM)hCA II (KA, μM)hCA VA (KA, μM)hCA VII (KA, μM)
Indole Derivative 11.28.515.20.8
Indole Derivative 22.512.120.51.1
Indole Derivative 30.97.813.40.6

Given that this compound possesses an indole core and a protonatable amino group on the butyl chain, it shares structural features with known indole-based CA activators. It is plausible that this compound could exhibit activating properties towards certain CA isoforms.

Modulation of Cellular Pathways and Signal Transduction

Indole derivatives have been shown to modulate various intracellular signaling pathways, which are fundamental to cellular processes such as growth, proliferation, and survival. Dysregulation of these pathways is often implicated in diseases like cancer. nih.govnih.gov The phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways are two of the most well-studied signaling cascades that have been found to be influenced by indole compounds. nih.govnih.gov

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.govnih.gov Aberrant activation of this pathway is a common feature in many cancers. Several studies have reported that natural and synthetic indole compounds can inhibit the PI3K/Akt pathway, leading to anticancer effects. nih.gov For instance, indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), found in cruciferous vegetables, have been shown to inhibit the phosphorylation and activation of Akt in various cancer cell lines. nih.gov This inhibition, in turn, can affect downstream targets of Akt, leading to the induction of apoptosis and inhibition of cell proliferation.

The table below presents the effects of representative indole compounds on key components of the PI3K/Akt pathway in cancer cells.

Indole CompoundCancer Cell LineEffect on p-Akt LevelsDownstream Consequences
Indole-3-carbinol (I3C)Prostate (PC-3)DecreasedInhibition of cell proliferation
3,3'-Diindolylmethane (DIM)Breast (MCF-7)DecreasedInduction of apoptosis

While direct evidence for this compound is unavailable, its structural similarity to other biologically active indoles suggests that it may also have the potential to modulate the PI3K/Akt pathway.

MAPK Pathway

The mitogen-activated protein kinase (MAPK) cascade is another crucial signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. nih.gov The MAPK pathway consists of several branches, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The modulation of these pathways by indole alkaloids has been a subject of investigation in the context of cancer therapy. nih.gov

For example, certain indole alkaloids have been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways, while inhibiting the pro-survival ERK pathway. nih.gov The differential regulation of these pathways can shift the cellular balance from survival to apoptosis.

The following table summarizes the modulatory effects of some indole derivatives on the MAPK signaling pathways.

Indole DerivativeCell LineEffect on p-ERKEffect on p-JNK/p-p38Outcome
EvodiamineLeukemia (HL-60)InhibitionActivationApoptosis
VincristineLung Cancer (A549)InhibitionActivationCell cycle arrest

The potential for this compound to interact with and modulate the MAPK signaling pathways remains to be elucidated through direct experimental investigation. The existing literature on related indole compounds, however, provides a strong rationale for such studies.

Structure Activity Relationship Sar Studies in Indolylalkylamine Chemical Biology

Impact of Indole (B1671886) Ring Substitutions on Molecular Interactions

The indole nucleus is a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological receptors through hydrogen bonding and π–π stacking. mdpi.com Altering this ring system with various substituents can profoundly modulate a compound's binding affinity and selectivity.

Substitutions at different positions of the indole ring have varying effects on receptor binding. For instance, in the context of cannabinoid receptors, substitutions at the 5-position of the indole core with bromine, fluorine, or methyl groups were found to be detrimental to binding and functional activity. researchgate.net Conversely, substitutions at the 6- and 7-positions sometimes led to high binding affinity. researchgate.net Fluorination, a common strategy in drug design, has shown moderate and variable effects; in some cases, it slightly enhances binding affinity, while in others, it causes a slight decrease. researchgate.net

For serotonin (B10506) receptors, such as the 5-HT6 subtype, substitutions can also be unfavorable. Studies on C-5 substituted N-arylsulfonylindoles revealed that adding methoxy (B1213986) or fluorine groups at this position was detrimental to receptor affinity compared to their unsubstituted counterparts. nih.govnih.gov This suggests that steric or electronic changes at the C-5 position may hinder optimal interaction with the receptor's binding pocket. nih.gov In another series of compounds targeting the benzodiazepine (B76468) receptor (BzR), the unsubstituted NH group of the indole nucleus was found to be critical. N-methyl derivatives were inactive, implying that the indole NH acts as a crucial hydrogen bond donor for receptor engagement. nih.gov

Table 1: Effect of Indole Ring Substitutions on Receptor Binding Affinity
Compound SeriesTarget ReceptorSubstitution PositionSubstituentEffect on Affinity (Ki)Reference
N-Arylsulfonylindoles5-HT6C-5-OCH3Decreased nih.gov
N-Arylsulfonylindoles5-HT6C-5-FDecreased nih.gov
IndolylglyoxylamidesBenzodiazepine Receptor (BzR)N-1-CH3Abolished Activity nih.gov
Indol-3-yl-tetramethylcyclopropyl ketonesCannabinoid Receptor 1 (CB1)C-5-ClDecreased researchgate.net
Indol-3-yl-tetramethylcyclopropyl ketonesCannabinoid Receptor 1 (CB1)C-6-ClHigher than C-5 substitution researchgate.net

Role of the Butylazanium Chain Length and Substitutions on Binding Affinity and Selectivity

The alkylamine side chain, specifically the butylazanium moiety in 4-(1H-indol-3-yl)butylazanium chloride, is a critical determinant of how the molecule interacts with its target. Both the length of this chain and the nature of the substituents on the terminal nitrogen atom can drastically alter binding affinity and selectivity.

Studies on various classes of receptor ligands have consistently shown that alkyl chain length is a key factor. For cannabimimetic indoles, high affinity for both CB1 and CB2 receptors requires a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon (pentyl) chain. nih.gov Extending the chain further to seven carbons (heptyl) leads to a significant drop in binding at both receptors, indicating a specific spatial constraint within the receptor's binding pocket. nih.gov This principle suggests that the four-carbon butyl chain of this compound is within a favorable range for strong interactions.

Furthermore, substitutions on the terminal nitrogen of the alkylamine chain influence activity. For both indolealkylamine and phenethylamine (B48288) derivatives, the addition of a methyl group to the nitrogen (N-methylation) can impact behavioral activity, though its effect can be less pronounced than modifications elsewhere in the molecule. nih.gov For instance, α-methyl analogs were found to be more active than their N-methyl counterparts. nih.gov In some contexts, N-methylation can influence the conformation and biological activity of peptides, demonstrating its importance in molecular recognition. nih.gov The primary amine (azanium) form, as seen in this compound, is often crucial for forming a key ionic bond with an acidic residue (e.g., aspartate) in the binding site of many receptors, particularly G-protein coupled receptors (GPCRs).

Table 2: Influence of Alkyl Chain Length on Cannabinoid Receptor Binding
Compound ClassAlkyl Chain Length (Carbons)Relative Binding Affinity (CB1 & CB2)Reference
Cannabimimetic Indoles1-2Low nih.gov
Cannabimimetic Indoles3High nih.gov
Cannabimimetic Indoles5Optimal nih.gov
Cannabimimetic Indoles7Dramatically Decreased nih.gov

Pharmacophore Elucidation for Specific Molecular Targets

A pharmacophore model defines the essential three-dimensional arrangement of molecular features necessary for a compound to be recognized by a specific biological target. dergipark.org.tr For indolylalkylamines, these models typically highlight the importance of the indole ring and the basic amine group.

For ligands of serotonin 5-HT2A receptors, traditional pharmacophore models consist of two aromatic or hydrophobic regions and a basic amine, all separated by specific distances. nih.govresearchgate.netnih.gov The indole ring of a compound like this compound can serve as one of these hydrophobic moieties. The protonated nitrogen of the butylazanium chain provides the essential basic amine feature, which typically forms an ionic interaction with a conserved aspartate residue in the receptor's transmembrane domain. mdpi.com The indole NH group can also act as a hydrogen bond donor, forming interactions with residues like threonine in the binding site of serotonin receptors. mdpi.com

However, recent studies suggest these models may be too rigid. Research on truncated analogs of the antipsychotic agent risperidone (B510) demonstrated that a single aromatic moiety, coupled with a basic amine, is sufficient for high-affinity binding and antagonist activity at 5-HT2A receptors. nih.govnih.gov This indicates that while the indole ring and the butylazanium group are key features, the requirement for a second aromatic group is not universal, suggesting a need to revise existing pharmacophore models. nih.govnih.gov The essential features for many indolylalkylamine targets can be summarized as:

An aromatic/hydrophobic region (the indole ring).

A hydrogen bond donor (the indole NH).

A positively charged or basic center (the azanium group).

A specific distance and spatial orientation between these features.

Bioisosteric Replacements and Their Effects on Target Binding and Mechanistic Activity

Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity. acs.org The indole moiety is a frequent subject of bioisosteric replacement in drug design. mdpi.com

Common bioisosteres for the indole ring include benzofuran (B130515), benzothiophene (B83047), and indazole. acs.orgnih.gov Replacing the indole's nitrogen atom with oxygen (to form benzofuran) or sulfur (to form benzothiophene) alters the hydrogen-bonding capability and electronic distribution of the ring system. mdpi.com For example, in the development of Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists, benzofuran and benzothiophene templates were successfully identified as alternatives to an initial indole-based scaffold, leading to compounds with high affinity and potency. nih.gov Similarly, replacing the indole moiety with an azaindole or other heterocyclic rings has been a successful strategy in developing potent inhibitors for various kinases. nih.govresearchgate.net

The choice of bioisostere can have subtle but significant effects. In the development of 5HT3 receptor antagonists, replacing the indole ring of a tropanyl ester with an indazole moiety resulted in a compound that retained potent antagonist activity, confirming indazole as a viable bioisostere for indole in this context. acs.org However, the precise orientation of functional groups is critical. A related indazole-based amide showed a significant loss of activity, likely due to a reorientation of the amide carbonyl group that disrupted a key interaction. acs.org These findings underscore that even with a valid bioisosteric replacement, maintaining the correct three-dimensional pharmacophore is essential for preserving biological function.

Applications of Indolylbutylamines in Chemical Biology and Advanced Research Tools

Development as Fluorescent Probes and Sensors

The indole (B1671886) group's intrinsic fluorescence, though modest, provides a platform for the development of highly sensitive fluorescent probes. By chemically modifying the 4-(1H-indol-3-yl)butylamine core and attaching various fluorophores, scientists have engineered advanced molecules capable of visualizing and detecting specific biological targets within complex cellular environments.

The design of effective fluorescent probes based on the indolylbutylamine scaffold hinges on several key principles. The primary strategy involves conjugating the core scaffold, which provides the targeting function, to a bright and photostable fluorophore. The choice of fluorophore is critical and is often dictated by the desired application, including the required excitation and emission wavelengths, quantum yield, and environmental sensitivity.

A common approach is to use the amine group of the butylamine (B146782) chain as a convenient attachment point for fluorescent dyes that are activated for amine coupling (e.g., as N-hydroxysuccinimide esters). This modular design allows for the combination of a single targeting scaffold with a variety of fluorescent reporters to generate a panel of probes with diverse photophysical properties.

In a notable example, researchers developed a series of fluorescent ligands for sigma (σ) receptors by functionalizing a 4-(1H-indol-3-yl)butyl-spiro[isobenzofuran-piperidine] core. uniba.it This core structure serves as the targeting element for σ receptors. The design involved linking different fluorescent dyes, such as BODIPY-TR (BDP-TR), Cyanine 5 (Cy-5), and Cyanine 7 (Cy-7), to the scaffold. uniba.it This strategy produced a set of probes spanning the visible to near-infrared spectrum, enabling multi-channel imaging and selection of the optimal probe based on the instrumentation available and the specific biological question. uniba.it The selection of these particular dyes was based on their high molar absorptivity and good quantum yields, which are essential for sensitive detection in biological systems.

The following table summarizes the photophysical properties of fluorescent probes built upon the indolylbutylamine scaffold.

Probe NameFluorophoreMax Emission (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Compound 18 BDP-TR61870,000 uniba.it
Compound 19 Cy-5697250,000 uniba.it
Compound 20 Cy-7808250,000 uniba.it

This table illustrates how different fluorophores attached to the indolylbutylamine scaffold result in probes with distinct spectral properties.

Fluorescent probes derived from 4-(1H-indol-3-yl)butylamine have proven to be powerful tools for visualizing biological structures and processes. Their ability to specifically bind to a target of interest allows for high-contrast imaging in complex environments like living cells.

For instance, the Cy-5-conjugated σ receptor ligand (Compound 19) has been successfully used in flow cytometry and confocal laser scanning microscopy to visualize σ2 receptors in MCF7 breast cancer cells. uniba.it In these experiments, the probe provided a specific fluorescent signal that could be competed away by known σ receptor ligands, confirming that the observed fluorescence was due to specific binding to the target receptor. uniba.it Such probes are invaluable for studying receptor distribution, trafficking, and dynamics in real-time and in a cellular context. The use of live-cell microscopy with these tools demonstrated their utility in visualizing σ2 receptors with high specificity. uniba.it

Utility as Biochemical Probes for Mechanistic Elucidation

Beyond their use in imaging, indolylbutylamine derivatives serve as critical biochemical probes for elucidating the mechanisms of action of proteins and biological pathways. By designing these molecules to bind with high affinity and specificity to a particular target, they can be used in assays to quantify binding interactions, determine enzyme kinetics, or probe the function of a receptor.

The series of fluorescent σ receptor ligands based on the 4-(1H-indol-3-yl)butyl scaffold provides a clear example of this utility. These compounds were used in radioligand binding assays to determine their affinity and selectivity for σ1 and σ2 receptor subtypes. uniba.it The data obtained from these assays are crucial for understanding the structure-activity relationships that govern ligand binding and for validating the probes' specificity. For example, Compound 29, a derivative functionalized at the indole C-6 position with Cy-5, showed high affinity and selectivity for the σ2 receptor over the σ1 receptor. uniba.it

The binding affinities of these probes, detailed in the table below, highlight their potency and selectivity, making them precise tools for studying the pharmacology of σ receptors.

CompoundTargetKi (nM)Selectivity (σ1/σ2)Reference
Compound 19 σ151.30.59 uniba.it
σ230.2 uniba.it
Compound 29 σ122415.1 uniba.it
σ214.8 uniba.it

This table presents the binding affinity (Ki) of indolylbutylamine-based fluorescent probes for sigma receptor subtypes, demonstrating their utility in quantitative biochemical assays.

These probes enable researchers to investigate the subtle differences between receptor subtypes and to screen for new drug candidates that target these receptors.

Exploration as Scaffolds for Novel Research Reagents

The 4-(1H-indol-3-yl)butylamine structure is not only a component of specific probes but also serves as a versatile scaffold for the creation of a wide range of novel research reagents. Its synthetic tractability allows chemists to readily introduce diverse functional groups, thereby generating libraries of compounds for screening and discovery.

The development of the aforementioned sigma receptor probes is a testament to the utility of this scaffold. uniba.it The core indolylbutylamine structure provided the necessary pharmacophore for receptor binding, while the synthetic handles allowed for the attachment of various payloads, in this case, fluorophores. This modularity is a key advantage, as the same scaffold could potentially be functionalized with other moieties, such as biotin (B1667282) for affinity purification, photo-crosslinkers for identifying binding partners, or cytotoxic agents for targeted drug delivery.

Furthermore, research has shown that derivatives of the 4-(1H-indol-3-yl)butylamine scaffold can be tailored to interact with other important biological targets. For example, by incorporating the indolylbutylamine moiety into a pyrrolidine-2,5-dione structure, researchers have synthesized compounds with high affinity for serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors, highlighting the scaffold's versatility in developing ligands for neuroscience research. nih.gov The adaptability of the 4-(1H-indol-3-yl)butylamine core thus positions it as a valuable building block in the ongoing quest to develop sophisticated chemical tools for biological discovery.

Future Research Directions and Emerging Avenues for 4 1h Indol 3 Yl Butylazanium Chloride Research

Integration of Advanced Computational and Experimental Approaches for Rational Design

The rational design of novel drug candidates based on the 4-(1H-indol-3-yl)butylazanium chloride scaffold can be significantly accelerated by integrating advanced computational and experimental methodologies. nih.gov Structure-based drug design and molecular modeling have proven effective in identifying new series of indole-2-carboxamides as potential anticancer agents. nih.gov A similar approach can be employed for the target compound, where computational screening and molecular docking studies could predict the binding affinity of its derivatives to various biological targets. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that can elucidate the key structural features contributing to the biological activity of a series of compounds. mdpi.com For instance, QSAR studies on indolyl-methylidene phenylsulfonylhydrazones revealed that specific substituents on the indole (B1671886) ring significantly enhanced cytotoxic activity and ligand efficiency. mdpi.com By synthesizing a library of derivatives of this compound with systematic modifications to the indole ring, the butyl linker, and the azanium group, and then subjecting them to QSAR analysis, researchers can develop predictive models to guide the design of more potent and selective molecules.

These in silico predictions must be validated through experimental approaches. The synthesis of the designed compounds can be achieved through established synthetic methodologies for indole derivatives. researchgate.netresearchgate.netorientjchem.org Subsequent in vitro evaluation of their biological activity will provide crucial feedback for refining the computational models. This iterative cycle of computational design, chemical synthesis, and biological testing is a hallmark of modern drug discovery and holds immense promise for unlocking the therapeutic potential of the this compound scaffold.

Research ApproachExpected Outcome
Molecular DockingPrediction of binding modes and affinities to specific biological targets.
QSAR AnalysisIdentification of key structural features for enhanced biological activity.
Chemical SynthesisCreation of a library of derivatives for experimental validation.
In Vitro Biological AssaysValidation of computational predictions and identification of lead compounds.

Novel Molecular Target Identification and Validation in Underexplored Biological Systems

The versatile indole scaffold is known to interact with a multitude of biological targets, including protein kinases, DNA topoisomerases, and G-protein coupled receptors. mdpi.comnih.govmdpi.com The unique combination of a lipophilic indole core and a charged quaternary ammonium (B1175870) group in this compound suggests that it may interact with novel or underexplored biological targets.

One promising area of investigation is its potential interaction with ion channels and transporters, where the charged azanium moiety could play a crucial role in binding. Furthermore, the indole ring is a well-known pharmacophore for targeting enzymes involved in key cellular processes. nih.govsci-hub.se High-throughput screening of this compound against a broad panel of enzymes and receptors could uncover unexpected biological activities.

Once a novel molecular target is identified, its biological relevance must be validated. This can be achieved through a combination of techniques, including target knockdown or knockout experiments in cell-based models and the use of selective chemical probes to modulate the target's activity. The validation of a novel target for this compound could open up new avenues for the treatment of diseases with unmet medical needs. The structural diversity of indole derivatives allows them to target a wide range of biological pathways, making them valuable scaffolds for designing new drugs. nih.govmdpi.com

Development of Highly Selective Research Tools and Ligands

Beyond its potential as a therapeutic agent, this compound can serve as a valuable starting point for the development of highly selective research tools and ligands. The indole core provides a versatile platform for chemical modification, allowing for the introduction of various functional groups, such as fluorescent dyes, photoaffinity labels, or biotin (B1667282) tags.

These modified derivatives can be used as chemical probes to study the localization, dynamics, and function of their biological targets in living systems. For example, a fluorescently labeled version of this compound could be used to visualize its target protein within cells using microscopy techniques. Similarly, a radiolabeled analog could be employed in positron emission tomography (PET) imaging to study the distribution of the target in preclinical models.

The development of highly selective ligands is crucial for understanding the pharmacology of a particular receptor or enzyme. Through systematic structure-activity relationship studies, the this compound scaffold can be optimized to generate ligands with high affinity and selectivity for a specific biological target. Such selective ligands are indispensable tools for target validation and for dissecting the physiological roles of their targets.

Potential ApplicationType of Modification
Cellular ImagingAttachment of a fluorescent tag.
In Vivo Imaging (PET)Incorporation of a radioisotope.
Target IdentificationIntroduction of a photoaffinity label.
Affinity PurificationConjugation with biotin.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-indol-3-yl)butylazanium chloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves alkylation of indole derivatives with halogenated butyl precursors, followed by quaternization with hydrochloric acid. For example, intermediates like 4-[4-(1H-indol-3-yl)butyl]piperazine can be synthesized via nucleophilic substitution using 1H-indole-3-butyl bromide and piperazine derivatives under reflux in aprotic solvents (e.g., THF or DMF) . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for indole-to-alkylating agent) and using coupling agents like EDC/HOBt for amide bond formation in related indole derivatives . Purification via column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) improves yield.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Look for characteristic indole protons (δ 7.0–7.5 ppm for aromatic H; δ ~10.5 ppm for NH). The butylazanium chain shows signals at δ 3.2–3.5 ppm (N-CH₂) and δ 1.6–2.1 ppm (CH₂-CH₂) .
  • IR : Confirm NH stretching (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹). Absence of unreacted precursor peaks (e.g., carbonyl groups at ~1700 cm⁻¹) ensures purity .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M-Cl]⁺ with m/z matching the molecular formula.

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic due to the chloride counterion. Store under inert gas (argon or nitrogen) in airtight containers at –20°C. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:1) to detect byproducts like free indole or oxidized species .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Perform density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites on the indole and azanium moieties .
  • Use molecular docking (AutoDock Vina) to simulate interactions with targets like protein kinase C (PKC), leveraging crystallographic data from similar indole-based PKC inhibitors (PDB: 1XJD). Focus on hydrogen bonding (indole NH with Asp484) and cationic interactions (azanium with phosphate groups) .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of PKC active sites).

Q. What strategies mitigate contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation with rat liver microsomes) to assess metabolic lability. Poor in vivo activity may stem from rapid clearance .
  • Formulation Optimization : Encapsulate in liposomes (e.g., DPPC/cholesterol) to enhance bioavailability. Compare IC₅₀ values in cell lines vs. tumor xenograft models .
  • Off-Target Screening : Use kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended interactions, which may explain discrepancies .

Q. How can advanced chromatographic techniques (HPLC-MS/MS, chiral chromatography) resolve enantiomeric impurities in synthesized batches?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% TFA. Monitor for split peaks indicating enantiomers (retention time differences ≥2 min) .
  • MS/MS Fragmentation : Compare fragment patterns (e.g., m/z 245 → 173 for the target vs. m/z 245 → 155 for impurities) to confirm purity.
  • Dynamic Kinetic Resolution : Introduce chiral catalysts (e.g., BINAP-Ru complexes) during synthesis to suppress racemization .

Q. What synthetic modifications enhance the compound’s selectivity for neurological vs. peripheral targets?

  • Methodological Answer :

  • Structural Analog Synthesis : Replace the butylazanium chain with polyethylene glycol (PEG) spacers to improve blood-brain barrier (BBB) penetration. Assess logP values (target: ~2.5) via shake-flask assays .
  • Prodrug Design : Convert the azanium group to a tert-butoxycarbonyl (Boc)-protected amine, which is cleaved by CNS-specific esterases. Validate with in situ brain perfusion models .
  • SAR Libraries : Screen 20+ analogs with variations at the indole C3 position (e.g., bromo, methoxy substituents) to identify selectivity drivers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported PKC inhibition potencies of indole-azanium derivatives?

  • Methodological Answer :

  • Assay Standardization : Re-test compounds under uniform conditions (e.g., 10 μM ATP, pH 7.4) using a fluorescence polarization PKC assay. Include controls like GF109203X (IC₅₀ = 10 nM) .
  • Counterion Effects : Compare chloride vs. triflate salts, as anion choice can alter solubility and apparent potency (e.g., chloride may enhance membrane permeability) .
  • Crystallographic Validation : Co-crystallize the compound with PKC isoforms (α, β, γ) to resolve binding mode ambiguities .

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